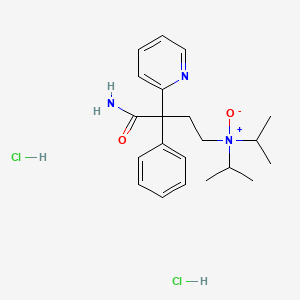
Disopyramide N-Oxide Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Disopyramide N-Oxide Dihydrochloride involves the oxidation of Disopyramide. One common method for synthesizing N-oxides is the use of hydrogen peroxide (H2O2) or peracids as oxidizing agents . The reaction typically occurs under mild conditions, often at room temperature, to avoid decomposition of the product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
化学反应分析
Disopyramide N-Oxide Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound itself is an oxidation product of Disopyramide.
Reduction: It can be reduced back to Disopyramide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Disopyramide N-Oxide Dihydrochloride is used in various scientific research applications, including:
Pharmaceutical Testing: As an impurity reference material, it helps ensure the quality and safety of cardiac drugs.
Analytical Chemistry: It is used in method validation and stability testing of pharmaceutical products.
Biological Studies: The compound’s effects on cardiac function can be studied to understand its pharmacological properties and potential side effects.
作用机制
Disopyramide N-Oxide Dihydrochloride exerts its effects by targeting sodium channels in cardiac cells. It inhibits the increase in sodium permeability during the cardiac action potential, thereby decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity, which helps in managing arrhythmias . The compound also has anticholinergic effects, contributing to its overall pharmacological profile .
相似化合物的比较
Disopyramide N-Oxide Dihydrochloride is similar to other antiarrhythmic agents such as:
Quinidine: Both compounds are Class 1a antiarrhythmic agents that target sodium channels.
Procainamide: Another Class 1a agent with similar mechanisms of action.
Amiodarone: A Class 3 antiarrhythmic agent with broader effects on cardiac ion channels.
Propranolol: A beta-blocker with antiarrhythmic properties, though it targets different pathways. This compound is unique in its specific use as an impurity reference material and its distinct chemical structure.
属性
分子式 |
C21H31Cl2N3O2 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
4-amino-4-oxo-3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylbutan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O2.2ClH/c1-16(2)24(26,17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);2*1H |
InChI 键 |
RRKBUGGOHDYSHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[N+](CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)(C(C)C)[O-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















